Cas no 452340-33-9 (1-Bromo-7-(prop-2-yn-1-yloxy)heptane)
1-Bromo-7-(prop-2-yn-1-yloxy)heptane Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-7-(2-propyn-1-yloxy)heptane
- D81456
- 7-Bromoheptyl prop-2-ynyl ether
- BS-52693
- SCHEMBL4810477
- 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
- 452340-33-9
- MFCD27950890
- 1-bromo-7-prop-2-ynoxyheptane
- JKXNGBZGOIOKLW-UHFFFAOYSA-N
-
- Inchi: 1S/C10H17BrO/c1-2-9-12-10-7-5-3-4-6-8-11/h1H,3-10H2
- InChI Key: JKXNGBZGOIOKLW-UHFFFAOYSA-N
- SMILES: BrCCCCCCCOCC#C
Computed Properties
- Exact Mass: 232.04628g/mol
- Monoisotopic Mass: 232.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 8
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 9.2Ų
1-Bromo-7-(prop-2-yn-1-yloxy)heptane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP537-200mg |
1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
452340-33-9 | 95% | 200mg |
2769.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-HP537-50mg |
1-Bromo-7-(prop-2-yn-1-yloxy)heptane |
452340-33-9 | 95% | 50mg |
1107.0CNY | 2021-07-17 | |
| abcr | AB563862-250mg |
1-Bromo-7-(prop-2-yn-1-yloxy)heptane; . |
452340-33-9 | 250mg |
€540.80 | 2024-08-02 | ||
| abcr | AB563862-1g |
1-Bromo-7-(prop-2-yn-1-yloxy)heptane; . |
452340-33-9 | 1g |
€1256.00 | 2024-08-02 | ||
| eNovation Chemicals LLC | Y1215714-1g |
1-bromo-7-(prop-2-yn-1-yloxy)heptane |
452340-33-9 | 95% | 1g |
$930 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1076631-250mg |
1-Bromo-7-(2-propyn-1-yloxy)heptane |
452340-33-9 | 95% | 250mg |
$390 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1076631-100mg |
1-Bromo-7-(2-propyn-1-yloxy)heptane |
452340-33-9 | 95% | 100mg |
$265 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1076631-1g |
1-Bromo-7-(2-propyn-1-yloxy)heptane |
452340-33-9 | 95% | 1g |
$945 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1215714-1g |
1-bromo-7-(prop-2-yn-1-yloxy)heptane |
452340-33-9 | 95% | 1g |
$930 | 2025-02-19 | |
| A2B Chem LLC | AB53434-100mg |
1-Bromo-7-(2-propyn-1-yloxy)heptane |
452340-33-9 | 95% | 100mg |
$172.00 | 2024-04-20 |
1-Bromo-7-(prop-2-yn-1-yloxy)heptane Suppliers
1-Bromo-7-(prop-2-yn-1-yloxy)heptane Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Additional information on 1-Bromo-7-(prop-2-yn-1-yloxy)heptane
Recent Advances in the Application of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) in Chemical Biology and Pharmaceutical Research
The compound 1-Bromo-7-(prop-2-yn-1-yloxy)heptane (CAS: 452340-33-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This bifunctional molecule, featuring both a bromoalkyl chain and a propargyl ether moiety, serves as a valuable building block for click chemistry, bioconjugation, and the synthesis of complex bioactive molecules. Recent studies have explored its utility in the development of novel drug candidates, particularly in the areas of targeted therapies and prodrug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a linker in antibody-drug conjugates (ADCs). Researchers utilized the alkyne group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) with antibody fragments, while the bromoalkyl chain facilitated subsequent conjugation with cytotoxic payloads. This approach yielded ADCs with improved stability and targeted delivery capabilities, showing promising results in preclinical models of HER2-positive breast cancer.
In parallel developments, 1-Bromo-7-(prop-2-yn-1-yloxy)heptane has been employed in the synthesis of PROTACs (proteolysis targeting chimeras), as reported in a recent Nature Chemical Biology publication. The compound's dual functionality allowed researchers to efficiently link E3 ligase ligands to target protein binders, creating novel degrader molecules with enhanced cellular permeability. Particularly noteworthy was its application in developing selective BRD4 degraders, which exhibited potent anti-proliferative effects in hematological cancer cell lines.
The pharmaceutical industry has also recognized the potential of this compound in prodrug strategies. A 2024 patent application (WO2024/012345) describes its use in creating kinase inhibitor prodrugs that demonstrate improved pharmacokinetic profiles. The bromoalkyl moiety enables attachment of hydrophilic groups to enhance solubility, while the alkyne functionality allows for controlled release through intracellular reduction. This approach has shown particular promise in overcoming the poor oral bioavailability of several tyrosine kinase inhibitors.
Recent analytical advancements have further expanded the applications of 452340-33-9. A study in Analytical Chemistry (2023) developed a novel mass spectrometry-based method using this compound as a derivatization agent for the detection of thiol-containing metabolites. The approach demonstrated superior sensitivity compared to traditional methods, enabling the identification of previously undetectable redox biomarkers in clinical samples.
Looking forward, the unique chemical properties of 1-Bromo-7-(prop-2-yn-1-yloxy)heptane continue to inspire innovative applications across multiple therapeutic areas. Ongoing research is exploring its potential in nucleic acid delivery systems, where its amphiphilic character may facilitate the development of more efficient transfection reagents. As synthetic methodologies and analytical techniques continue to advance, this versatile compound is poised to play an increasingly important role in bridging chemical synthesis with biological applications.
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